(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
Overview
Description
(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Asymmetric Catalysis
- The CuCl–(S)-(−)-2,2′-isopropylidenebis(4-phenyl-2-oxazoline) catalyst has been used in asymmetric oxidative coupling reactions, showing high cross-coupling selectivity and moderate enantioselectivity (Temma & Habaue, 2005).
Enantioselective Synthesis
- Extended aryl-substituted bisoxazoline ligands, including variants of 2,2'-isopropylidenebis(1,3-oxazolines), have been synthesized and evaluated for their enantioselective properties in various asymmetric catalytic reactions (Lingen et al., 2005).
Structural Analysis of Copper Complexes
- The structure of bis(oxazoline)copper(II) complexes, including those based on the (-)-2,2'-isopropylidenebis[(4S)-4-phenyl-2-oxazoline] ligand, has been studied using EPR and ENDOR spectroscopy. The influence of different counterions on these structures was significant (Owen et al., 2012).
Polymer Synthesis
- The CuCl-2,2′-isopropylidenebis(4-phenyl-2-oxazoline) catalyst was used in the oxidative coupling polymerization of triphenylamine derivatives, leading to the synthesis of hyperbranched polymers with high cross-coupling selectivity (Temma & Habaue, 2008).
Asymmetric Oxidative Cross-Coupling
- Cu(I)-catalyzed asymmetric oxidative cross-coupling reactions with 2-naphthol derivatives using the copper(I)-(S)-(−)-isopropylidenebis(4-phenyl-2-oxazoline) catalyst have been explored, demonstrating high selectivity and good yield (Temma, Hatano, & Habaue, 2006).
NMR Shift Reagent
- The chiral borate counteranion bis[(R)-1,1′-bi-2-naphtholato]borate has been used as a chiral 1H NMR shift reagent for cationic copper(I) complexes, including those with 2,2′-isopropylidenebis(4-phenyl-2-oxazoline) ligands (Llewellyn & Arndtsen, 2003).
Mechanism of Action
Target of Action
The primary target of the compound, also known as (R,R)-Ph-box, is the Interleukin 4 receptor alpha (IL-4Rα) . IL-4Rα is a shared receptor subunit for IL-4 and IL-13, which plays a pivotal role in the pathogenesis of type 2 inflammatory diseases .
Mode of Action
The compound interacts with its target, IL-4Rα, by inhibiting both IL-4 and IL-13 signaling . This inhibition mitigates the inflammatory response associated with type 2 inflammatory diseases .
Biochemical Pathways
The compound affects the type 2 inflammatory pathway . The biological and immunological functions of B-lymphocytes, monocytes, dendritic cells, and fibroblasts are all affected by the cytokines IL-4 and IL-13 . These cytokines interact with the IL-4 and IL-13 receptors to start the type 2 inflammatory pathway, which results in Th2 cell differentiation, airway inflammation, and mucus production .
Pharmacokinetics
Similar compounds targeting il-4rα have shown promising pharmacokinetic properties . For example, the IL-4Rα monoclonal antibody SHR-1819 was found to have a half-life ranging from 2.88 to 5.97 days, and it reached the brain within 10 minutes after intravenous administration .
Result of Action
The compound’s action results in the reduction of two key factors associated with type II inflammation, namely thymus- and activation-regulated chemokine/CC chemokine ligand 17 (TARC/CCL17) and immunoglobulin E (IgE) . This reduction demonstrates good dose-dependence .
Properties
IUPAC Name |
(4R)-4-phenyl-2-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,19-22-17(13-24-19)15-9-5-3-6-10-15)20-23-18(14-25-20)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNVCJCSECAMLD-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150529-93-4 | |
Record name | Ph-box, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150529934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PH-BOX, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG7P67W7W0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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